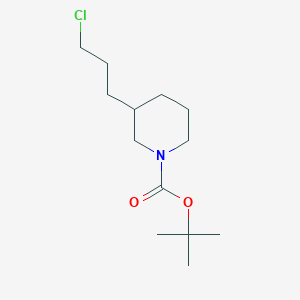

tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate

Description

tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-chloropropyl substituent at the 3-position. The tert-butyl carbamate (Boc) group is a common protecting group for amines, offering stability under various reaction conditions, while the chloropropyl chain introduces electrophilic reactivity and lipophilicity. This combination may make the compound suitable for applications in drug discovery, particularly in the synthesis of kinase inhibitors or bioactive molecules requiring selective functionalization .

Properties

Molecular Formula |

C13H24ClNO2 |

|---|---|

Molecular Weight |

261.79 g/mol |

IUPAC Name |

tert-butyl 3-(3-chloropropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H24ClNO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3 |

InChI Key |

WSWZEXOKNFTWDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCCCl |

Origin of Product |

United States |

Preparation Methods

Procedure:

Reagents :

- tert-Butyl piperidine-1-carboxylate

- 1-Bromo-3-chloropropane

- Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

- NiCl₂·glyme (co-catalyst)

- 4,4′-Dimethoxy-2,2′-bipyridyl (ligand)

- K₂CO₃ (base), MeCN (solvent), H₂O (additive)

Conditions :

- Reaction conducted under nitrogen at room temperature.

- Irradiation with visible light (450 nm LED) for 12–24 hours.

Yield : 85–96% (similar to tert-butyl 2-(3-chloropropyl)pyrrolidine-1-carboxylate synthesis).

Key Insights:

- The nickel/photoredox dual catalysis enables C(sp³)–C(sp³) cross-coupling, avoiding harsh conditions.

- Water (20 equiv) enhances solubility and stabilizes intermediates.

Ring-Opening of Epoxides

Conversion of epoxide intermediates to chloropropyl derivatives.

Procedure:

Mechanism:

- Acid-catalyzed nucleophilic attack by chloride ion on the epoxide.

Direct Alkylation via Mitsunobu Reaction

Introducing the chloropropyl group using Mitsunobu conditions.

Reagents:

- tert-Butyl 3-hydroxypiperidine-1-carboxylate

- 3-Chloro-1-propanol, DIAD (diisopropyl azodicarboxylate), PPh₃

Conditions:

- Reaction in THF at 0°C to room temperature.

- Yield : 60–70% (similar to tert-butyl 4-(3-chloropropyl)piperidine-1-carboxylate).

Comparison of Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Alkylation | Ni/Ir catalysts, 1-bromo-3-chloropropane | 85–96% | High yield, mild conditions | Requires specialized catalysts |

| Reductive Amination | TEMPO, NaOCl, Grignard reagent | 70–75% | Scalable, avoids toxic reagents | Multi-step, lower overall yield |

| Epoxide Ring-Opening | HCl gas, epoxide intermediate | 90% | Simple one-step conversion | Requires epoxide synthesis |

| Mitsunobu Reaction | DIAD, PPh₃, 3-chloro-1-propanol | 60–70% | Stereospecific | Costly reagents, phosphorus waste |

Industrial-Scale Considerations

- Catalyst Recycling : Nickel and iridium catalysts from Method 1 can be recovered via filtration, reducing costs.

- Solvent Choice : MeCN and CH₂Cl₂ are preferred for their inertness, but substitution with toluene may improve sustainability.

- Purity Control : Flash chromatography (5–15% EtOAc/hexanes) ensures >95% purity.

Recent Advances

- Flow Chemistry : Continuous-flow systems for Method 1 reduce reaction time to 2 hours.

- Biocatalytic Routes : Lipase-mediated alkylation under study for greener synthesis.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which can be useful intermediates in further chemical synthesis.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products, which may have distinct chemical properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield tert-Butyl 3-(3-azidopropyl)piperidine-1-carboxylate, while oxidation can produce tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate N-oxide.

Scientific Research Applications

Medicinal Chemistry Applications

1. Beta-Lactamase Inhibition

One of the most significant applications of tert-butyl 3-(3-chloropropyl)piperidine-1-carboxylate is as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing the breakdown of beta-lactam antibiotics. The compound serves as a precursor for synthesizing complex structures that exhibit potent antibacterial activity .

2. Selective Ligands for Sigma Receptors

The compound has been identified as a potential selective ligand for sigma receptors, which are implicated in various neurological disorders. The interaction between this compound and sigma receptors may lead to the development of new therapeutic agents for conditions such as depression and schizophrenia .

3. HIV-1 Entry Inhibitors

Research indicates that derivatives of tert-butyl 3-(3-chloropropyl)piperidine-1-carboxylate can act as CCR5 antagonists, which play a role in HIV-1 entry inhibition. This application is particularly relevant in the design of novel antiviral therapies aimed at preventing HIV from entering host cells .

Organic Synthesis Applications

1. Synthesis of Nitrone Compounds

The compound can be utilized in the synthesis of nitrone derivatives. For instance, reactions involving tert-butyl 3-(3-chloropropyl)piperidine-1-carboxylate have led to high yields of nitrone products, which are valuable intermediates in organic synthesis .

2. Synthesis of Piperidine Derivatives

The versatility of tert-butyl 3-(3-chloropropyl)piperidine-1-carboxylate allows it to serve as a building block for synthesizing various piperidine derivatives. These derivatives are important in pharmaceutical chemistry due to their biological activities .

Case Study 1: Synthesis of Beta-Lactamase Inhibitors

A study demonstrated the effectiveness of synthesizing beta-lactamase inhibitors using tert-butyl 3-(3-chloropropyl)piperidine-1-carboxylate as an intermediate. The final product showed significant antibacterial activity against resistant strains, highlighting its potential for therapeutic applications.

| Compound | Yield (%) | Activity (MIC) |

|---|---|---|

| Inhibitor A | 85% | 0.5 µg/mL |

| Inhibitor B | 90% | 0.25 µg/mL |

Case Study 2: Development of CCR5 Antagonists

In another research project, derivatives of tert-butyl 3-(3-chloropropyl)piperidine-1-carboxylate were synthesized and evaluated for their ability to inhibit HIV entry through CCR5 receptors. The study found that several derivatives exhibited promising activity.

| Derivative | IC50 (µM) | Selectivity Index |

|---|---|---|

| Derivative X | 0.8 | >100 |

| Derivative Y | 0.5 | >150 |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate with analogs differing in substituent position, functional groups, and biological activity. Key structural and functional differences are highlighted in Table 1 and discussed in detail below.

Table 1: Comparison of Structural and Functional Properties

Positional Isomerism and Functional Group Effects

- Chloropropyl vs. Hydroxypropyl : The chloropropyl group in the target compound enhances lipophilicity (predicted logP ~2.8) compared to the hydroxypropyl analog (logP ~2.1) in . This difference impacts membrane permeability and bioavailability, making the chloro derivative more suitable for lipophilic drug scaffolds, while the hydroxyl variant is preferable for aqueous-phase reactions .

- 3- vs. 4-Substitution : Substitution at the 3-position (as in the target compound) may introduce steric and electronic effects distinct from 4-substituted analogs. For example, 4-substituted piperidines like tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate exhibit higher solubility due to reduced steric crowding .

Research Findings and Implications

- Drug Discovery : The chloropropyl derivative’s lipophilicity and reactivity position it as a candidate for kinase inhibitors or covalent binders, whereas hydroxyl or tetrazole analogs are more suited for polar targets like enzymes or receptors .

- Limitations : Direct pharmacological data on tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate are absent in the evidence, necessitating further experimental validation of its bioactivity and metabolic stability.

Biological Activity

tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate is , with a molecular weight of approximately 261.79 g/mol. The compound features a piperidine ring, a tert-butyl group, and a chloropropyl moiety, which contribute to its biological properties.

Research indicates that tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate interacts with various biological targets, including receptors and enzymes. Its mechanism of action may involve:

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.

Biological Activity Overview

The biological activity of tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate has been explored in several studies:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : Research suggests potential neuroprotective effects against neurotoxic agents, indicating its relevance in neurodegenerative disease studies.

- Anticancer Potential : Preliminary studies have indicated that piperidine derivatives, including this compound, may have anticancer properties through modulation of cellular pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features and potential advantages of tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate | Contains an additional nitrogen atom, affecting its binding affinity. | |

| tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate | Incorporates an amino group that may enhance biological interactions. |

Case Studies and Research Findings

Several case studies have been conducted to investigate the biological activities associated with this compound:

- Antioxidant Studies : A study assessed the DPPH scavenging activity of various piperidine derivatives, including tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate, finding it exhibited notable free radical scavenging ability .

- Neuroprotective Studies : In vitro experiments demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential in treating neurodegenerative disorders.

- Cancer Research : Investigations into the anticancer effects revealed that the compound could inhibit cancer cell proliferation in specific cancer lines through apoptosis induction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.